Cas no 53-57-6 (NADPH)

NADPH structure
NADPH structure
Product Name:NADPH
N.o CAS:53-57-6
MF:C21H30N7O17P3
MW:745.420887470245
CID:371676
PubChem ID:5884
Update Time:2025-12-25

NADPH Propriedades químicas e físicas

Nomes e Identificadores

    • [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • β-NADPH-d4
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • Di-(tert-butyl) imidodicarbonate
    • Di-t-butyl iminodicarboxylate
    • di-tert-butyl imidodicarbonate
    • di-tert-butyl iminodicarbonate
    • Di-tert-butyl Iminodicarboxylate
    • Di-tert-butyl-iminodicarboxylate
    • Iminodicarboxylic Acid Di-tert-butyl Ester
    • N-Boc-tert-butylcarbamate
    • tert-Butyl iminodicarboxylate
    • β-TPNH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-NADPH
    • Triphosphopyridine nucleotide, reduced
    • TPNH
    • Reduced triphosphopyridine nucleotide
    • Reduced nicotinamide adenine dinucleotide phosphate
    • Reduced 2 codehydrogenase II
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADPH
    • Dihydrocodehydrogenase II
    • Cozymase II, reduced
    • Coenzyme II, reduced
    • Codehydrogenase II, reduced
    • Codehydrase II, reduced
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • 53-57-6
    • b-Nicotinamide-adenine-dinucleotide-phosphorate
    • Dihydrocodehydrogenase II
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • C21-H30-N7-O17-P3.4Na
    • NADP REDUCED FORM [MI]
    • ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • DTXSID001018921
    • beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • C00005
    • C21H30N7O17P3
    • DB02338
    • Nicotinamide-adenine-dinucleotide-phosphorate
    • CHEBI:16474
    • EINECS 200-177-6
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • beta-Nicotinamide-adenine-dinucleotide-phosphorate
    • NADP REDUCED FOM
    • C21-H30-N7-O17-P3
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Cozymase II
    • beta-NADPH Tetrasodium
    • CHEMBL407009
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced Nicotinamide Adenine Dinucleotide Phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced nicotinamide-adenine dinucleotide phosphate
    • REDUCED CODEHYDROGENASE II
    • COENZYME II, REDUCED
    • dihydrotriphosphopyridine nucleotide reduced
    • NADPH
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Reduced triphosphopyridine nucleotide
    • reducednicotinamide-adenine dinucleotide phosphate
    • NADPH2
    • reduced Coenzyme II
    • .BETA.-NADPH
    • 2646-71-1
    • Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
    • dihydronicotinamide adenine dinucleotide-P
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
    • TPNH
    • Nicotinamide-adenine dinucleotide phosphate, reduced
    • NADP-reduced
    • b-NADPH
    • Triphosphopyridine nucleotide reduced
    • .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
    • Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • beta-NADPH
    • dihydronicotinamide adenine dinucleotide phosphate
    • bmse000055
    • nadph hydride
    • b-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
    • 381Q4X082D
    • Nicotinamide adenine dinucleotide phosphate - reduced
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • reduced Codehydrase II
    • UNII-381Q4X082D
    • Q26841327
    • [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • SCHEMBL2041
    • C21H30N7O17P3.4Na
    • Dihydronicotinamide-adenine dinucleotide phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • 51: PN: WO2004076659 FIGURE: 7 claimed sequence
    • Codehydrase II, reduced
    • Codehydrogenase II, reduced
    • Cozymase II, reduced
    • Triphosphopyridine nucleotide, reduced
    • β-NADPH
    • β-Nicotinamide-adenine-dinucleotide-phosphoric acid
    • β-TPNH
    • NS00015230
    • NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
    • NADPH tetraanion
    • Dihydronicotinamide-adenine dinucleotide phosphoric acid
    • (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
    • NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
    • HY-113324
    • [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
    • DA-55982
    • NADP-red
    • [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • Nucleotide, Triphosphopyridine
    • 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
    • Reduced nicotinamide adenine dinucleotide phosphoric acid
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
    • beta-TPNH
    • Reduced nicotinamide-adenine dinucleotide phosphoric acid
    • reduced NADP
    • Dihydronicotinamideadenine dinucleotide phosphate
    • {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
    • (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
    • DTXCID201476935
    • dihydronicotinamide adenine dinucleotide phosphate reduced
    • Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
    • dihydrotriphosphopyridine nucleotide
    • NADP REDUCED FORM
    • 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
    • Phosphate, Nicotinamide-Adenine Dinucleotide
    • ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
    • CS-0059609
    • Dinucleotide Phosphate, Nicotinamide-Adenine
    • Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
    • reduced dihydrotriphosphopyridine nucleotide
    • Inchi: 1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • Chave InChI: ACFIXJIJDZMPPO-NNYOXOHSSA-N
    • SMILES: P(=O)(O)(O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=CCC(C(N)=O)=C3)O2)O)O)[C@H]1O

Propriedades Computadas

  • Massa Exacta: 745.091102
  • Massa monoisotópica: 745.091102
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 18
  • Contagem de Átomos Pesados: 48
  • Contagem de Ligações Rotativas: 13
  • Complexidade: 1410
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _6.8
  • Superfície polar topológica: 364

Propriedades Experimentais

  • Densidade: 2.28
  • Ponto de ebulição: 1175.1°Cat760mmHg
  • Ponto de Flash: 664.5°C
  • Índice de Refracção: 1.849
  • PSA: 394.57000
  • LogP: -0.90060

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NADPH Método de produção

Método de produção 1

Condições de reacção
1.1R:i-PrNH2, S:H2O, 8 h, 25°C, pH 8
Referência
Transforming inert cycloalkanes into α,ω-diamines by designed enzymic cascade catalysis
By Zhang, Zhongwei et al, Angewandte Chemie, 2023, 62(16), e202215935

Método de produção 2

Condições de reacção
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referência
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Método de produção 3

Condições de reacção
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
Referência
A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of Acetophenones
By Choudhury, Sumit et al, Angewandte Chemie, 2012, 51(46), 11624-11628

Método de produção 4

Condições de reacção
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
Referência
Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist
By Badland, Matthew et al, Green Chemistry, 2011, 13(10), 2888-2894

Método de produção 5

Condições de reacção
1.1R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referência
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Método de produção 6

Condições de reacção
1.1R:Zn (myoglobin complex), R:N(CH2CH2OH)3, 3.5 h, rt, pH 9; 7 d, rt, pH 9
Referência
Phototriggered chemical reduction of NADP+ by Zn-reconstituted myoglobin and triethanolamine as a sacrifical donor
By Nishiyama, Katsuhiko et al, Chemistry Letters, 2005, 34(7), 1032-1033

Método de produção 7

Condições de reacção
1.1R:H2, C:9027-05-8, S:H2O, 2 h, 40°C, 5 bar, pH 8
Referência
Membrane aerated hydrogenation: Enzymatic and chemical homogeneous catalysis
By Greiner, Lasse et al, Advanced Synthesis & Catalysis, 2003, 345(6+7), 679-683

Método de produção 8

Condições de reacção
1.1R:H2, C:9027-05-8 (immobilized), 80°C
1.2S:H2O, 40°C, pH 8.5
Referência
Utilization of adsorption effects for the continuous reduction of NADP+ with molecular hydrogen by Pyrococcus furiosus hydrogenase
By Greiner, L. et al, Green Chemistry, 2003, 5(6), 697-700

Método de produção 9

Condições de reacção
1.1
Referência
NADPH manufacture using permeabilized microorganisms
By Silhankova, Ludmila and Hajek, Petr, Czech., From Czech., 266763, 12 Jan 1990, 266763, 12 Jan 1990

Método de produção 10

Condições de reacção
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referência
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Método de produção 11

Condições de reacção
1.1C:CdS
Referência
Protein-Mediated Biosynthesis of Semiconductor Nanocrystals for Photocatalytic NAD(P)H Regeneration and Chiral Amine Production
By Bachar, Oren et al, Angewandte Chemie, 2022, 61(23), e202202457

Método de produção 12

Condições de reacção
1.1R:HCl, S:H2O, 10 min
Referência
An Implantable Ionic Wireless Power Transfer System Facilitating Electrosynthesis
By Kim, Chong-Chan et al, ACS Nano, 2020, 14(9), 11743-11752

Método de produção 13

Condições de reacção
1.1
Referência
Development of an enzymatic process for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol
By Wei, Teng-Yun et al, Organic Process Research & Development, 2019, 23(9), 1822-1828

Método de produção 14

Condições de reacção
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
Referência
Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation
By Sekar, Balaji Sundara et al, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

Método de produção 15

Condições de reacção
1.1R:Me2CHOH, S:H2O, 30 min, 40°C, pH 9.0
Referência
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Método de produção 16

Condições de reacção
1.1C:9029-33-8, S:H2O, 6°C, pH 8.0
Referência
Structural backgrounds for the formation of a catalytically competent complex with NADP(H) during hydride transfer in ferredoxin-NADP+ reductases
By Sanchez-Azqueta, Ana et al, Biochimica et Biophysica Acta, 2012, 1817(7), 1063-1071

Método de produção 17

Condições de reacção
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
Referência
Enzymatic De Novo Pyrimidine Nucleotide Synthesis
By Schultheisz, Heather L. et al, Journal of the American Chemical Society, 2011, 133(2), 297-304

Método de produção 18

Condições de reacção
1.1S:872672-50-9, S:H2O, pH 7
Referência
Ionic Liquids as Performance Additives for Electroenzymatic Syntheses
By Kohlmann, Christina et al, Chemistry - A European Journal, 2009, 11692-11700, S11692/1-S11692/11

Método de produção 19

Condições de reacção
1.1C:121596-52-9, S:H2O, pH 7
Referência
Synthesis, characterization and application of new rhodium complexes for indirect electrochemical cofactor regeneration
By Hildebrand, Falk et al, Advanced Synthesis & Catalysis, 2008, 350(6), 909-918

Método de produção 20

Condições de reacção
1.1R:D-Glucose, C:9028-53-9
Referência
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Método de produção 21

Condições de reacção
1.1R:Tris buffer, R:H2, C:9027-05-8, S:774-48-1, 1 h, 40°C, 2.3 bar, pH 8
Referência
Reaction engineering aspects of enzymic manufacture of NADPH in an enzyme membrane reactor
By Mertens, Rita et al, Chemie Ingenieur Technik, 2005, 77(5), 609-616

Método de produção 22

Condições de reacção
1.1C:160261-98-3, S:H2O, 20-25°C, pH 8
Referência
Indirect electrochemical reduction of nicotinamide coenzymes
By Vuorilehto, K. et al, Bioelectrochemistry, 2004, 65(1), 1-7

Método de produção 23

Condições de reacção
1.1R:H2, C:142903-68-2, S:H2O, 3 h, 40°C, 70 psi, pH 8.3
Referência
Transition-Metal-Catalyzed Regeneration of Nicotinamide Coenzymes with Hydrogen
By Wagenknecht, Paul S. et al, Organometallics, 2003, 22(6), 1180-1182

NADPH Raw materials

NADPH Preparation Products

NADPH Fornecedores

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